molecular formula C30H26BrN3O6 B2699871 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 393837-93-9

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Número de catálogo B2699871
Número CAS: 393837-93-9
Peso molecular: 604.457
Clave InChI: PSQYYAFIDSNKJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C30H26BrN3O6 and its molecular weight is 604.457. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

  • Synthesis and Evaluation in Lubricating Grease Antioxidants :A related compound was synthesized and evaluated for its efficiency as an antioxidant in lubricating greases. The study focused on the correlation between oxidation inhibition and quantum chemical parameters (Hussein, Ismail, & El-Adly, 2016).

  • NMDA Receptor Antagonists :A variant of this compound, DQP-1105, has been identified as a novel class of N-methyl-d-aspartate (NMDA) receptor antagonists. The study explored its inhibitory mechanism on specific subunits of the NMDA receptor, offering insights into potential therapeutic applications (Acker et al., 2011).

  • Antimicrobial Activity :Research on a related compound explored its antimicrobial activity. The synthesis involved chlorination, bromination, and condensation reactions, and the antimicrobial properties of the resulting compounds were evaluated (Hassanin & Ibrahim, 2012).

  • Electrophilic Activation of Heteroaromatic Compounds :A study on similar compounds focused on their electrophilic activation, which could be relevant for various chemical syntheses and applications (Klumpp et al., 2000).

  • Antimicrobial and Antimalarial Evaluations :Derivatives of similar compounds were synthesized and screened for their antimicrobial and in silico antimalarial activities. The study highlighted the potential of these compounds in treating malaria and other microbial infections (Sarveswari, Vijayakumar, Siva, & Priya, 2014).

  • Cytotoxic Activity in Cancer Research :Research on analogues of similar compounds explored their cytotoxic activities, particularly in the context of cancer research. The study provided insights into the potential of these compounds as therapeutic agents in oncology (Bongui et al., 2005).

  • Metabolism of P-glycoprotein Inhibitors :HM-30181, a related compound, was studied for its metabolism in rats, providing crucial data on the metabolic pathways and implications for its use as a P-glycoprotein inhibitor (Paek et al., 2006).

  • Schiff Base Supramolecular Metal Complexes :A study focused on Schiff base ligands and their metal complexes, including antimicrobial activity and structural analyses. These findings contribute to the understanding of the chemical properties and potential applications of such complexes (El-Sonbati et al., 2016).

Propiedades

IUPAC Name

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26BrN3O6/c1-39-24-11-8-18(14-25(24)40-2)23-16-22(33-34(23)26(35)12-13-27(36)37)29-28(17-6-4-3-5-7-17)20-15-19(31)9-10-21(20)32-30(29)38/h3-11,14-15,23H,12-13,16H2,1-2H3,(H,32,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQYYAFIDSNKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.